molecular formula C7H6BrF2NO B13136364 3-Bromo-6-(difluoromethyl)-2-methoxypyridine

3-Bromo-6-(difluoromethyl)-2-methoxypyridine

Cat. No.: B13136364
M. Wt: 238.03 g/mol
InChI Key: RMEQEIFGFDQKTG-UHFFFAOYSA-N
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Description

3-Bromo-6-(difluoromethyl)-2-methoxypyridine: is a chemical compound with the molecular formula C7H6BrF2NO It is a pyridine derivative, characterized by the presence of bromine, difluoromethyl, and methoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(difluoromethyl)-2-methoxypyridine typically involves the following steps:

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating reagents like difluoromethyl iodide or difluoromethyl sulfone.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol or a methoxide ion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(difluoromethyl)-2-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-6-(difluoromethyl)-2-methoxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(difluoromethyl)-2-methoxypyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoromethyl groups can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloro-2-fluorophenylmethanol
  • 4-Bromo-2,6-difluoroaniline
  • 3-Bromo-6-methoxy-2-methylpyridine

Uniqueness

3-Bromo-6-(difluoromethyl)-2-methoxypyridine is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Biological Activity

3-Bromo-6-(difluoromethyl)-2-methoxypyridine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C7H6BrF2N, and it features a pyridine ring substituted with bromine and difluoromethyl groups. The presence of these substituents is believed to influence its biological properties significantly.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Antitumor Activity : Research suggests potential efficacy against cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
  • Antimicrobial Properties : Initial evaluations hint at effectiveness against certain bacterial strains.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components. The SAR studies often focus on how modifications to the pyridine ring and the introduction of halogen atoms affect potency and selectivity against various biological targets.

Table 1: Summary of Structural Features and Biological Activities

Structural FeatureDescriptionBiological Activity
Bromine SubstitutionEnhances lipophilicityIncreased anticancer activity
Difluoromethyl GroupModulates electronic propertiesPotential anti-inflammatory effects
Methoxy GroupImproves solubilityPossible antimicrobial activity

Case Study 1: Antitumor Activity

In a study examining the cytotoxic effects of various pyridine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound could serve as a lead for developing new anticancer agents. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase.

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests that the compound may inhibit NF-κB signaling pathways, which are crucial for inflammation.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and selective methylation. Various synthetic routes have been explored to optimize yield and purity:

  • Halogenation : Introduction of bromine using brominating agents.
  • Difluoromethylation : Utilization of difluoromethylating reagents to incorporate the difluoromethyl group.
  • Methylation : Application of methylating agents to introduce the methoxy group.

Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

3-bromo-6-(difluoromethyl)-2-methoxypyridine

InChI

InChI=1S/C7H6BrF2NO/c1-12-7-4(8)2-3-5(11-7)6(9)10/h2-3,6H,1H3

InChI Key

RMEQEIFGFDQKTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C(F)F)Br

Origin of Product

United States

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